![molecular formula C22H44N2OSi4 B13796208 N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine is a complex organosilicon compound. It features multiple trimethylsilyl groups attached to an indole core, which is a common structure in many biologically active molecules. The presence of trimethylsilyl groups imparts unique chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the indole nitrogen with trimethylsilyl chloride, followed by the introduction of the ethanamine side chain. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the sensitive silyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps, such as column chromatography or recrystallization, are crucial to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole ring or the ethanamine side chain.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, providing a pathway for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to maintain the integrity of the silyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s indole core makes it a valuable scaffold for designing biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine exerts its effects is largely dependent on its chemical structure. The trimethylsilyl groups can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets. The indole core can engage in various interactions, such as hydrogen bonding and π-π stacking, with proteins and nucleic acids, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a reducing agent in organic synthesis.
N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine: Another organosilicon compound with applications in organic synthesis and material science.
Uniqueness
N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine stands out due to its indole core, which is not present in many other similar compounds. This core structure provides unique opportunities for biological interactions and applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C22H44N2OSi4 |
|---|---|
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
N,N-bis(trimethylsilyl)-2-(1-trimethylsilyl-5-trimethylsilyloxyindol-3-yl)ethanamine |
InChI |
InChI=1S/C22H44N2OSi4/c1-26(2,3)23-18-19(15-16-24(27(4,5)6)28(7,8)9)21-17-20(13-14-22(21)23)25-29(10,11)12/h13-14,17-18H,15-16H2,1-12H3 |
Clave InChI |
KWVBUSCZQIKEBD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N1C=C(C2=C1C=CC(=C2)O[Si](C)(C)C)CCN([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




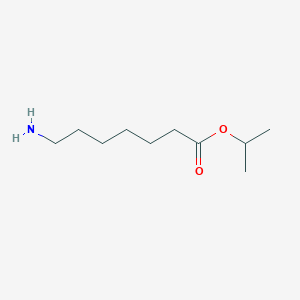
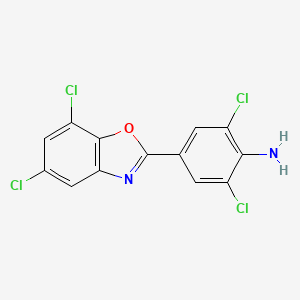
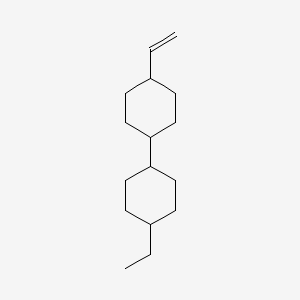
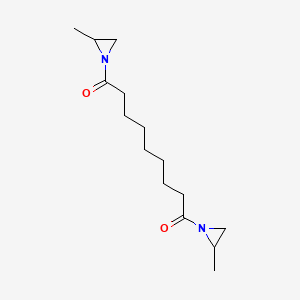
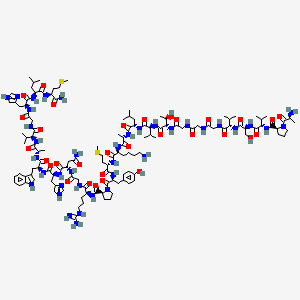


![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)

![2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol](/img/structure/B13796189.png)
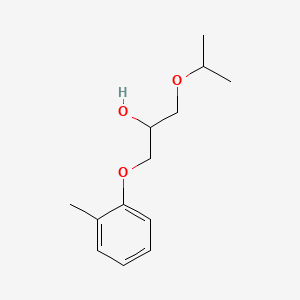
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)
